molecular formula C17H13ClN2O3 B13979381 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13979381
M. Wt: 328.7 g/mol
InChI Key: HQMHSXCAYZFLDQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: Researchers explore its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid:

    1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-7-5-11(6-8-14)15-10-16(17(21)22)20(19-15)13-4-2-3-12(18)9-13/h2-10H,1H3,(H,21,22)

InChI Key

HQMHSXCAYZFLDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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